An In-depth Technical Guide to 6-Methyl-1-heptanol
An In-depth Technical Guide to 6-Methyl-1-heptanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-Methyl-1-heptanol, a valuable branched-chain alcohol with applications across various scientific and industrial fields. This document details its chemical and physical properties, synthesis methodologies, primary applications, and safety and handling guidelines.
Chemical and Physical Properties
6-Methyl-1-heptanol, also known as isooctanol, is a primary alcohol with the chemical formula C8H18O.[1] Its structure consists of a seven-carbon chain with a methyl group at the sixth position and a hydroxyl group at the first position.[1] The primary Chemical Abstracts Service (CAS) number for this compound is 1653-40-3.[2][3][4][5] Another CAS number, 26952-21-6, is also associated with this compound, often referring to mixtures of methyl heptanols or isooctyl alcohols.[3][6][7]
The physical and chemical properties of 6-Methyl-1-heptanol are summarized in the table below:
| Property | Value | Source(s) |
| Molecular Formula | C8H18O | [1][4] |
| Molecular Weight | 130.23 g/mol | [1][3][4] |
| CAS Number | 1653-40-3 | [2][3][4][5] |
| Appearance | Clear, colorless liquid | [8] |
| Odor | Faint, pleasant, mild | [8] |
| Melting Point | -106 °C | [5] |
| Boiling Point | 187-189 °C at 760 mmHg | [9] |
| Density | 0.8175 - 0.823 g/cm³ at 25 °C | [5][8] |
| Solubility in Water | 640 - 647 mg/L at 25 °C (poorly soluble) | [1][9] |
| Solubility in Organic Solvents | Soluble in ethanol, ether, chloroform, and methanol | [1][5][9] |
| Flash Point | 71.1 - 82 °C (160 - 180 °F) | [8][9] |
| Vapor Pressure | 0.284 mmHg at 25 °C (estimated) | [9] |
| Refractive Index | 1.4255 | [5] |
| LogP (o/w) | 2.721 - 2.8 (estimated) | [3][9] |
Synthesis of 6-Methyl-1-heptanol
Several synthetic routes can be employed to produce 6-Methyl-1-heptanol. The most common methods include the reduction of 6-methylheptanoic acid, a Grignard reaction with formaldehyde (B43269), and the hydroformylation of corresponding alkenes.
Experimental Protocols
While detailed, step-by-step protocols for the synthesis of 6-Methyl-1-heptanol are not extensively published, generalized procedures for the key reactions are well-established in organic chemistry.
a) Reduction of 6-Methylheptanoic Acid
This method involves the reduction of the carboxylic acid to a primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH4).
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Materials: 6-methylheptanoic acid, lithium aluminum hydride (LiAlH4), anhydrous diethyl ether or tetrahydrofuran (B95107) (THF), dilute sulfuric acid, and a suitable drying agent (e.g., anhydrous sodium sulfate).
-
Procedure:
-
A solution of 6-methylheptanoic acid in an anhydrous ether solvent is added dropwise to a stirred suspension of an excess of LiAlH4 in the same solvent, typically under an inert atmosphere (e.g., nitrogen or argon) and at a reduced temperature (e.g., 0 °C in an ice bath).
-
After the addition is complete, the reaction mixture is stirred, often at room temperature or with gentle reflux, until the reaction is complete (monitored by techniques like thin-layer chromatography).
-
The reaction is then carefully quenched by the slow, sequential addition of water, followed by a dilute acid solution to neutralize the mixture and dissolve the aluminum salts.
-
The organic layer is separated, and the aqueous layer is extracted with additional ether.
-
The combined organic extracts are washed, dried over an anhydrous drying agent, filtered, and the solvent is removed by rotary evaporation to yield the crude 6-Methyl-1-heptanol.
-
The final product can be purified by distillation.
-
b) Grignard Reaction with Formaldehyde
This synthesis involves the reaction of a Grignard reagent, specifically 5-methylhexylmagnesium bromide, with formaldehyde.[10]
-
Materials: 1-bromo-5-methylhexane (B1585216), magnesium turnings, anhydrous diethyl ether or THF, formaldehyde (or a source like paraformaldehyde), and an acidic workup solution (e.g., aqueous ammonium (B1175870) chloride or dilute hydrochloric acid).
-
Procedure:
-
The Grignard reagent (5-methylhexylmagnesium bromide) is prepared by reacting 1-bromo-5-methylhexane with magnesium turnings in anhydrous ether.
-
Formaldehyde gas, generated by heating paraformaldehyde, is bubbled through the stirred Grignard reagent solution.[11] Alternatively, the Grignard reagent can be added to a cooled solution of formaldehyde in ether.
-
The reaction mixture is stirred for a period to ensure complete reaction, forming a magnesium alkoxide complex.
-
The reaction is quenched by the careful addition of an acidic aqueous solution.
-
The product is extracted into the ether layer, which is then washed, dried, and the solvent evaporated.
-
Purification of the resulting 6-Methyl-1-heptanol is typically achieved through distillation.
-
c) Hydroformylation of Isohexene
This industrial process, also known as the oxo process, involves the reaction of an alkene (like isohexene) with syngas (a mixture of carbon monoxide and hydrogen) in the presence of a catalyst to form an aldehyde, which is then hydrogenated to the alcohol.
-
Materials: Isohexene (a mixture of methyl-pentenes), syngas (CO and H2), a rhodium or cobalt-based catalyst, and a suitable solvent.
-
Procedure:
-
The isohexene is reacted with carbon monoxide and hydrogen in a high-pressure reactor containing a suitable catalyst, such as a rhodium-based complex. This step forms 6-methylheptanal.
-
The resulting aldehyde is then hydrogenated in a subsequent step, often in the same reactor or a separate one, using a hydrogenation catalyst (e.g., nickel or a noble metal catalyst) to produce 6-Methyl-1-heptanol.
-
The product is then purified through distillation.
-
Visualization of Synthesis Pathways
The following diagram illustrates the logical relationships between the starting materials and the final product in the described synthesis routes.
Caption: Synthetic routes to 6-Methyl-1-heptanol.
Applications
6-Methyl-1-heptanol has a range of applications in different industries:
-
Fragrance and Flavor Industry: It is used as a component in fragrances due to its pleasant odor profile and as a flavoring agent in some food products.[1][2][7]
-
Solvent: Its moderate polarity makes it an effective solvent in various chemical processes.[1][7]
-
Chemical Intermediate: It serves as a precursor in the synthesis of other chemical compounds, such as surfactants, plasticizers, and specialty esters.[1][2][7]
-
Lubricants and Hydraulic Fluids: It is also used in the formulation of cutting and lubricating oils, as well as hydraulic fluids.[8]
Natural Occurrence
6-Methyl-1-heptanol has been identified as a minor component in castoreum, a secretion from beavers, suggesting a potential role in animal chemical communication.[7][9] It has also been detected in the leaves of tobacco plants.[7][9]
Safety and Handling
While comprehensive toxicological data is limited, 6-Methyl-1-heptanol is considered an irritant.[8] Standard laboratory safety precautions should be followed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area or under a chemical fume hood.
-
Fire Safety: The compound is flammable, so avoid open flames and other ignition sources.[8]
-
First Aid:
-
Inhalation: Move the person to fresh air.
-
Skin Contact: Wash the affected area with soap and water.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
Ingestion: Rinse mouth with water and seek medical attention.
-
Always consult the Safety Data Sheet (SDS) for detailed safety information before use.
References
- 1. benchchem.com [benchchem.com]
- 2. 1-Heptanol, 6-methyl- [webbook.nist.gov]
- 3. scent.vn [scent.vn]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. 6-methyl-1-heptanol, 1653-40-3 [thegoodscentscompany.com]
- 6. 6-methylheptan-1-ol | 1653-40-3; 26952-21-6 | Buy Now [molport.com]
- 7. Buy 6-Methyl-1-heptanol | 26952-21-6 [smolecule.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Sciencemadness Discussion Board - what form of formaldehyde is used in grignards? - Powered by XMB 1.9.11 [sciencemadness.org]
